Actinomycin vii
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Overview
Description
Actinomycin VII is a member of the actinomycin family, a group of chromopeptide antibiotics produced by various species of the genus Streptomyces. These compounds are known for their potent antibacterial and antitumor properties. This compound, like other actinomycins, contains a phenoxazinone chromophore and cyclic peptide chains, which contribute to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Actinomycin VII is typically isolated from the fermentation broth of Streptomyces species. The production involves culturing the bacteria in a nutrient-rich medium, followed by extraction and purification processes. The fermentation conditions, such as temperature, pH, and nutrient composition, are optimized to maximize the yield of this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation using bioreactors. The process includes:
Inoculation: Introducing Streptomyces spores into the fermentation medium.
Fermentation: Maintaining optimal conditions (e.g., temperature, pH, aeration) to promote bacterial growth and actinomycin production.
Extraction: Using solvents to extract this compound from the fermentation broth.
Purification: Employing techniques such as chromatography to purify the compound to the desired level of purity.
Chemical Reactions Analysis
Types of Reactions: Actinomycin VII undergoes various chemical reactions, including:
Oxidation: The phenoxazinone chromophore can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the chromophore or peptide chains.
Substitution: Substitution reactions can occur on the peptide chains, altering the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxazinone chromophore can lead to the formation of quinone derivatives.
Scientific Research Applications
Actinomycin VII has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of chromopeptide antibiotics.
Biology: Employed in studies of bacterial resistance mechanisms and gene expression regulation.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the development of new antibiotics and antimicrobial agents.
Mechanism of Action
Actinomycin VII exerts its effects by binding strongly, but reversibly, to DNA. This binding interferes with the synthesis of RNA by preventing RNA polymerase elongation, which in turn inhibits protein synthesis. The molecular targets include the DNA double helix, where this compound intercalates between base pairs, and RNA polymerase, which is blocked from transcribing the DNA template.
Comparison with Similar Compounds
Actinomycin D: Another member of the actinomycin family, widely used as an antitumor drug.
Actinomycin X2: Known for its potent antibacterial activity.
Actinomycin V: Exhibits similar antibacterial properties but differs in its peptide chain composition.
Comparison: Actinomycin VII is unique due to its specific peptide chain structure, which influences its binding affinity and biological activity. Compared to actinomycin D, this compound may have different pharmacokinetic properties and therapeutic potential. Actinomycin X2 and V, while similar in their antibacterial effects, differ in their spectrum of activity and potency.
Properties
Molecular Formula |
C64H90N12O16 |
---|---|
Molecular Weight |
1283.5 g/mol |
IUPAC Name |
2-amino-1-N,9-N-bis(3-butan-2-yl-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-10-propan-2-yl-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl)-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxamide |
InChI |
InChI=1S/C64H90N12O16/c1-17-31(7)44-61(86)75-25-19-21-38(75)59(84)71(13)27-40(77)73(15)50(29(3)4)63(88)90-35(11)46(57(82)67-44)69-55(80)37-24-23-33(9)53-48(37)66-49-42(43(65)52(79)34(10)54(49)92-53)56(81)70-47-36(12)91-64(89)51(30(5)6)74(16)41(78)28-72(14)60(85)39-22-20-26-76(39)62(87)45(32(8)18-2)68-58(47)83/h23-24,29-32,35-36,38-39,44-47,50-51H,17-22,25-28,65H2,1-16H3,(H,67,82)(H,68,83)(H,69,80)(H,70,81) |
InChI Key |
XLGPRYUFOGVPMM-UHFFFAOYSA-N |
SMILES |
CCC(C)C1C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)CC)C)C)C(C)C)C)N)C)C)C(C)C)C)C |
Canonical SMILES |
CCC(C)C1C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)CC)C)C)C(C)C)C)N)C)C)C(C)C)C)C |
Synonyms |
actinomycin VII |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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